molecular formula C4Cl2N2S B093185 3,4-Dichloroisothiazole-5-carbonitrile CAS No. 18480-52-9

3,4-Dichloroisothiazole-5-carbonitrile

Cat. No. B093185
CAS RN: 18480-52-9
M. Wt: 179.03 g/mol
InChI Key: YPWIGSYXDIIQNP-UHFFFAOYSA-N
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Description

3,4-Dichloroisothiazole-5-carbonitrile is a compound that belongs to the class of isothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen in a five-membered ring. Although the provided papers do not directly discuss 3,4-Dichloroisothiazole-5-carbonitrile, they do provide insights into the chemistry of closely related isothiazole derivatives, which can be useful in understanding the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of isothiazole derivatives is often achieved through reactions involving halogenated precursors. For instance, the regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile with aryl- and methylboronic acids yields various substituted isothiazoles, indicating that halogenated isothiazoles can be functionalized through cross-coupling reactions . Similarly, the conversion of Appel salt into heteroazine fused thiazole-2-carbonitriles through a high yielding two-step route suggests that halogenated dithiazolium compounds can be precursors to isothiazole derivatives . These methods could potentially be adapted for the synthesis of 3,4-Dichloroisothiazole-5-carbonitrile by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Isothiazole derivatives are characterized by their heterocyclic structure, which can be further modified through various chemical reactions. The molecular structure of these compounds is often confirmed using spectroscopic methods such as NMR . The presence of halogens and the nitrile group in the isothiazole ring can influence the electronic distribution and chemical reactivity of the molecule, which is important for understanding the behavior of 3,4-Dichloroisothiazole-5-carbonitrile.

Chemical Reactions Analysis

The chemical reactivity of isothiazole derivatives is diverse. For example, regioselective hydrodehalogenation of dibromoisothiazole-4-carbonitriles can be used to synthesize 3-haloisothiazole-4-carbonitriles . This indicates that halogen atoms on the isothiazole ring can be selectively removed or replaced under certain conditions. Additionally, the interaction of triazole thiols with brominated phthalonitrile leads to the formation of triazolobenzothiazole derivatives , demonstrating the potential for isothiazole rings to participate in heterocycle formation. These reactions could be relevant to the chemical behavior of 3,4-Dichloroisothiazole-5-carbonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiazole derivatives are influenced by their molecular structure. The presence of electronegative atoms such as chlorine and the nitrile group can affect properties like solubility, boiling point, and reactivity. The characterization of these compounds typically involves NMR spectroscopy and other techniques to determine their structure and properties . The specific properties of 3,4-Dichloroisothiazole-5-carbonitrile would need to be determined experimentally, but insights can be gained from the behavior of similar compounds.

Scientific Research Applications

Summary of the Application

3,4-Dichloroisothiazole-5-carbonitrile is used as a base for synthesizing strobilurin analogs, which are potent fungicides . These compounds are designed to combat various plant pathogens, thus playing a crucial role in crop protection .

Methods of Application or Experimental Procedures

The compound is synthesized by adding a solution of certain compounds in ethanol to a solution of commercially available 3,4-dichloroisothiazole-5-carbonitrile . The resulting strobilurin analogs are then tested against various plant pathogens .

Results or Outcomes

Most of the synthesized compounds displayed very good fungicidal activity against one or multiple plant pathogens in vitro and in vivo . Some compounds showed a broad spectrum of fungicidal activity . One compound, in particular, displayed better efficacy against certain plant pathogens than commercial standards .

2. Antifungal Agent with Systemic Acquired Resistance

Summary of the Application

3,4-Dichloroisothiazole-5-carbonitrile is used to synthesize strobilurin derivatives that have both direct fungicidal activity and systemic acquired resistance . These compounds are designed to combat a variety of plant pathogens .

Methods of Application or Experimental Procedures

A series of 3,4-dichloroisothiazole-based strobilurin derivatives were synthesized and characterized . The linker between 3,4-dichloroisothiazole and the pharmacophore played a critical role in fungicidal potency and scope .

Results or Outcomes

In vitro bioassay screening with 9 different plant pathogens suggested that certain compounds displayed the best efficacy against specific plant pathogens . One compound was validated by upregulating salicylic acid (SA) signaling and reactive oxygen species (ROS)-related gene expression . A potent lead compound with a broad spectrum of fungicidal and systemic acquired resistance activity was discovered .

3. Synthesis of Strobilurin Analogs

Summary of the Application

3,4-Dichloroisothiazole-5-carbonitrile is used to synthesize novel strobilurin analogs . These compounds are designed to combat a variety of plant pathogens .

Methods of Application or Experimental Procedures

A series of 3,4-dichloroisothiazole-based strobilurin analogs were designed and synthesized . The structures were elucidated by NMR and HRMS, and the typical crystal structure was determined by X-ray diffraction for validation .

Results or Outcomes

Most target compounds displayed very good fungicidal activity against one or multiple plant pathogens in vitro and in vivo . Among them, compounds 6d, 6g, and 8d showed a broad spectrum of fungicidal activity . Compound 8d displayed better efficacy against certain plant pathogens than commercial standards .

4. Synthesis of Ester Derivatives

Summary of the Application

3,4-Dichloroisothiazole-5-carbonitrile is used to synthesize ester derivatives . These compounds are designed to combat a variety of plant pathogens .

Methods of Application or Experimental Procedures

Ester derivatives of 3,4-Dichloroisothiazole-5-carbonitrile were synthesized . The efficacy of these compounds was then tested against various plant pathogens .

Results or Outcomes

For S. sclerotiorum, compound 2bg (EC 50 = 5.71 μg/mL) displayed higher fungicidal activity than compound 1b (EC 50 = 9.78 μg/mL) . Therefore, some of the esters could exhibit better fungicidal activity towards certain pathogens than the original hydroxyl derivatives .

5. Synthesis of Novel Strobilurin Analogs

Summary of the Application

3,4-Dichloroisothiazole-5-carbonitrile is used to synthesize novel strobilurin analogs . These compounds are designed to combat a variety of plant pathogens .

Methods of Application or Experimental Procedures

A series of 3,4-dichloroisothiazole-based novel strobilurin analogs were designed and synthesized . Their structures were elucidated by NMR and HRMS, and the typical crystal structure was determined by X-ray diffraction for validation .

Results or Outcomes

Most target compounds displayed very good fungicidal activity against one or multiple plant pathogens in vitro and in vivo . Among them, compounds 6d, 6g, and 8d showed a broad spectrum of fungicidal activity . Compound 8d displayed better efficacy against Sphaerotheca fuliginea than commercial standards azoxystrobin and trifloxystrobin .

6. Synthesis of Ester Derivatives

Summary of the Application

3,4-Dichloroisothiazole-5-carbonitrile is used to synthesize ester derivatives . These compounds are designed to combat a variety of plant pathogens .

Methods of Application or Experimental Procedures

Ester derivatives of 3,4-Dichloroisothiazole-5-carbonitrile were synthesized . The efficacy of these compounds was then tested against various plant pathogens .

Results or Outcomes

For S. sclerotiorum, compound 2bg (EC 50 = 5.71 μg/mL) displayed higher fungicidal activity than compound 1b (EC 50 = 9.78 μg/mL) . Therefore, some of the esters could exhibit better fungicidal activity towards certain pathogens than the original hydroxyl derivatives .

Safety And Hazards

The safety information for 3,4-Dichloroisothiazole-5-carbonitrile indicates that it should be handled with care. Contact with skin and eyes should be avoided, and dust formation and aerosols should be prevented . The compound is classified as dangerous, with hazard statement H301 .

Future Directions

The future directions for 3,4-Dichloroisothiazole-5-carbonitrile research are promising. The compound has shown excellent activity against P. cubensis at 200 and 100 μg/mL . Further field experiments indicated that compound 8d displayed better efficacy against Sphaerotheca fuliginea than commercial standards azoxystrobin and trifloxystrobin .

properties

IUPAC Name

3,4-dichloro-1,2-thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2N2S/c5-3-2(1-7)9-8-4(3)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWIGSYXDIIQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=NS1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599455
Record name 3,4-Dichloro-1,2-thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloroisothiazole-5-carbonitrile

CAS RN

18480-52-9
Record name 3,4-Dichloro-1,2-thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dichloro-1,2-thiazole-5-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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